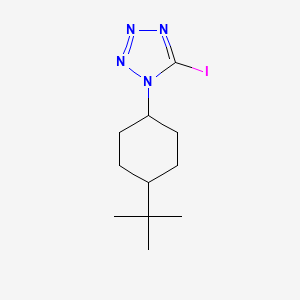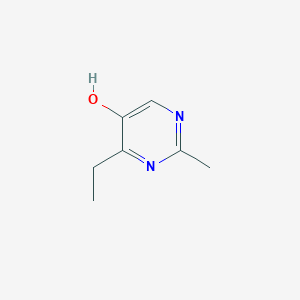
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a dimethylamino group, a thioether linkage, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a thiol compound under basic conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Final Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and thioether linkage play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Another coupling agent with similar functional groups.
Uniqueness: 1-(4-((3-(Dimethylamino)propyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C18H24ClN3OS |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
1-[4-[3-(dimethylamino)propylsulfanyl]-6-methyl-2-phenylpyrimidin-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23N3OS.ClH/c1-13-16(14(2)22)18(23-12-8-11-21(3)4)20-17(19-13)15-9-6-5-7-10-15;/h5-7,9-10H,8,11-12H2,1-4H3;1H |
Clé InChI |
OCIZGLODTYAKOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCCCN(C)C)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


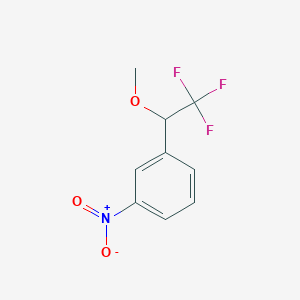
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
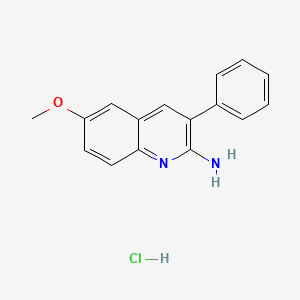
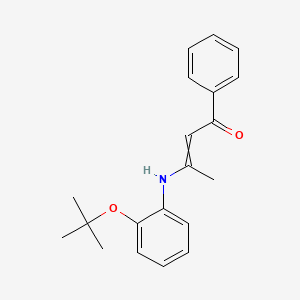
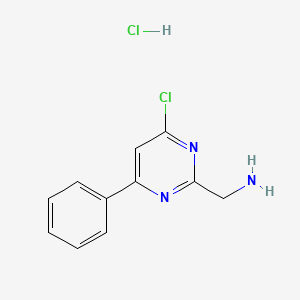
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
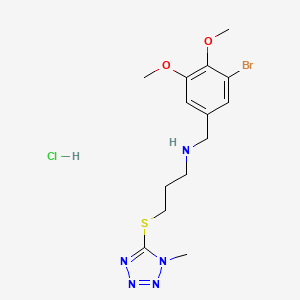
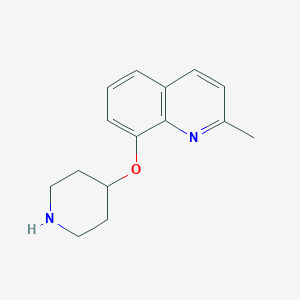
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)

![10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine](/img/structure/B15174316.png)
